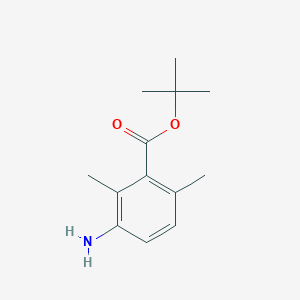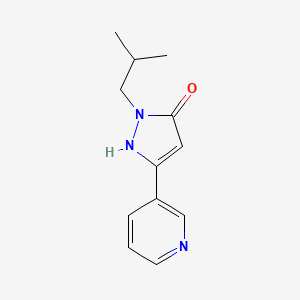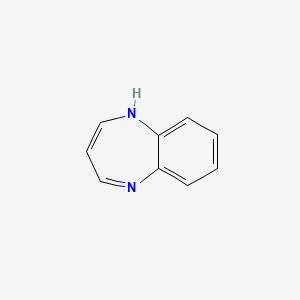
1H-1,5-Benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .
准备方法
Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .
化学反应分析
Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzodiazepine ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert certain functional groups within the benzodiazepine structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .
科学研究应用
1H-1,5-Benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor interactions.
作用机制
1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
相似化合物的比较
1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.
1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.
1,3-Benzodiazepine: Known for its anticonvulsant properties.
Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
265-02-1 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |
InChI 键 |
ZVAPWJGRRUHKGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
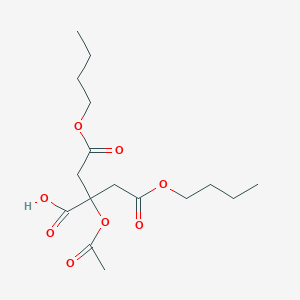
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

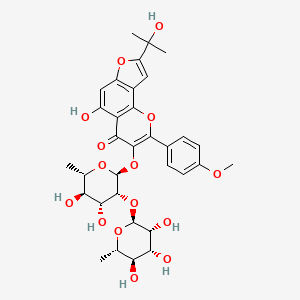
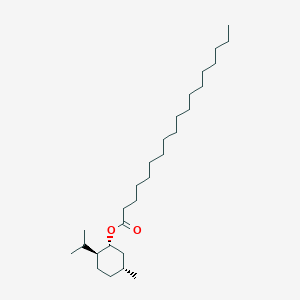
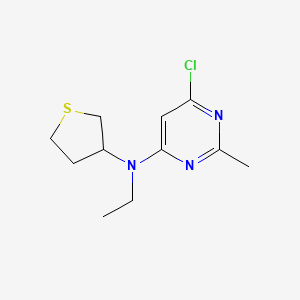


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
